molecular formula C9H15NO2 B13638460 2-Amino-2-{spiro[3.3]heptan-2-yl}aceticacid

2-Amino-2-{spiro[3.3]heptan-2-yl}aceticacid

Cat. No.: B13638460
M. Wt: 169.22 g/mol
InChI Key: XLWCUJXXPPQVJX-UHFFFAOYSA-N
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Description

2-Amino-2-{spiro[33]heptan-2-yl}acetic acid is a unique organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid typically involves the reaction of spiro[3.3]heptane-2-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced purification techniques like crystallization and chromatography ensures the production of high-purity 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding properties, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-amino-2-spiro[3.3]heptan-2-ylacetic acid

InChI

InChI=1S/C9H15NO2/c10-7(8(11)12)6-4-9(5-6)2-1-3-9/h6-7H,1-5,10H2,(H,11,12)

InChI Key

XLWCUJXXPPQVJX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)C(C(=O)O)N

Origin of Product

United States

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